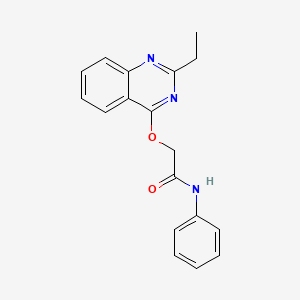

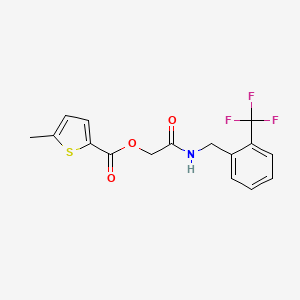

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide

カタログ番号 B2371184

CAS番号:

1206995-27-8

分子量: 385.346

InChIキー: GMGSJKWPUBDKGS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” is a derivative of nicotinamide, which is a class of compounds that have been shown to exhibit cytotoxic activities against human cancer cell lines . This compound has been synthesized and evaluated for its potential cytotoxic activities .

Synthesis Analysis

The synthesis of “N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” involves the design and evaluation of a set of compounds based on a recently reported CSF-1R inhibitor . The synthesis process was evaluated in vitro for potency and selectivity .Molecular Structure Analysis

The molecular formula of “N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” is C20H14F3N3O2. The molecular weight is 385.346.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide” include a density of 1.4±0.1 g/cm3, a boiling point of 276.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 51.5±3.0 kJ/mol and a flash point of 120.9±27.3 °C .科学的研究の応用

Anti-inflammatory Properties

- Benzamides and nicotinamides, including compounds similar to N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide, have been found to possess potent anti-inflammatory and antitumor properties. Their primary mechanism of action is regulated by the inhibition at the gene transcription level of NF-kB, which in turn inhibits TNFalpha and induces apoptosis (Pero et al., 1999).

Radiosensitization and Chemosensitization

- These compounds are known for their radio- and chemosensitizing properties, which are important in cancer treatment. Structural analysis has revealed that N-substituted analogs induce cytotoxicity through apoptosis, inhibit cell proliferation, and activate poly ADPRT. This knowledge is vital for drug design aimed at enhancing radiosensitization (Pero et al., 1998).

DNA Repair Enhancement

- Research indicates that benzamide and related compounds can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This suggests a role in DNA repair processes, which is significant in the context of radiation damage and cancer therapy (Miwa et al., 1981).

Corrosion Inhibition

- Nicotinamide derivatives have been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solutions. This application is important in industrial chemistry and materials science (Chakravarthy et al., 2014).

PET Imaging in Melanoma

- Radiofluorinated benzamide and nicotinamide analogues have shown promise as molecular probes for PET imaging of melanoma. This application is crucial in the early detection and treatment of melanoma (Liu et al., 2013).

Anticancer and VEGFR-2 Inhibitory Effects

- A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor, demonstrating significant potential in cancer therapy (Elkaeed et al., 2022).

Inducers of Apoptosis

- A series of N-phenyl nicotinamides has been identified as potent inducers of apoptosis, highlighting their potential use in cancer treatment (Cai et al., 2003).

Tumor Radiosensitization

- Analogues of nicotinamide and benzamide have been shown to be effective radiosensitizers of various mouse tumors, implying their use in improving radiotherapy outcomes for cancer patients (Brown et al., 1991).

特性

IUPAC Name |

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2/c21-20(22,23)15-8-2-1-7-14(15)19(28)26-17-10-4-3-9-16(17)25-18(27)13-6-5-11-24-12-13/h1-12H,(H,25,27)(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGSJKWPUBDKGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B2371101.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)

![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)

![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)

![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)